Product packaging for 4-bromo(114C)butanoic acid(Cat. No.:)

4-bromo(114C)butanoic acid

Cat. No.: B13812791
M. Wt: 168.99 g/mol
InChI Key: GRHQDJDRGZFIPO-DOMIDYPGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Carbon-11 (B1219553) in Radiochemistry and Tracer Development

Carbon-11 (¹¹C) is a positron-emitting radionuclide with a relatively short half-life of 20.4 minutes. nih.govmdpi.com This characteristic is advantageous for PET imaging as it allows for multiple scans in the same subject on the same day and results in a low radiation dose for the patient. nih.gov The fundamental advantage of ¹¹C lies in its ability to be incorporated into biologically active molecules without altering their chemical structure or function. nih.gov Since carbon is the backbone of virtually all organic and biological molecules, replacing a stable carbon-12 atom with a carbon-11 atom creates a "true" radiotracer that behaves identically to its non-radioactive counterpart in the body. diva-portal.org

The production of ¹¹C is typically achieved in a cyclotron by the proton bombardment of nitrogen gas. nih.govmdpi.com The initial product, [¹¹C]carbon dioxide ([¹¹C]CO₂) or [¹¹C]methane ([¹¹C]CH₄), serves as the primary precursor for a wide array of more complex ¹¹C-labeled building blocks, such as [¹¹C]methyl iodide, [¹¹C]hydrogen cyanide, and [¹¹C]carbon monoxide. mdpi.com The short half-life, however, presents significant challenges, demanding rapid and highly efficient radiosynthetic methods to produce and purify the tracer for use. nih.gov Despite these hurdles, the development of novel ¹¹C radiolabeling methodologies continues to expand the toolkit available to researchers for creating new PET probes for oncology, neurology, and cardiology. nih.gov

Role of Carboxylic Acids as Fundamental Structures in Radiolabeling for Research

Carboxylic acids are ubiquitous functional groups present in a vast number of drugs and biologically active molecules, including amino acids and fatty acids. Current time information in Pasuruan, ID. This prevalence makes them a highly attractive target for radiolabeling. The incorporation of a ¹¹C-label into a carboxylic acid moiety can be achieved through several synthetic routes.

Historically, the reaction of Grignard reagents with [¹¹C]CO₂ has been a common method to produce ¹¹C-carboxyl-labeled compounds. nih.govnih.gov More recent advancements include transition metal-mediated ¹¹C-carbonylation reactions using [¹¹C]CO, which can label halide precursors under mild conditions. nih.gov Other innovative strategies involve isotopic exchange reactions or the use of [¹¹C]hydrogen cyanide ([¹¹C]HCN) followed by hydrolysis to yield the corresponding carboxylic acid. mdpi.comiaea.org The development of these versatile methods has enabled the synthesis of a broad spectrum of ¹¹C-labeled carboxylic acids with high radiochemical yields and purity, paving the way for their use as PET tracers. nih.govimist.ma

Overview of 4-bromo(¹¹C)butanoic Acid within the Landscape of Radiolabeled Butyric Acid Derivatives

Butyric acid and its derivatives are short-chain fatty acids that have garnered significant interest in biomedical research, particularly for their role as histone deacetylase (HDAC) inhibitors and their potential in cancer therapy and neurology. nih.govnih.govmdpi.com Several butyric acid derivatives have been successfully labeled with Carbon-11 and studied using PET to understand their in vivo distribution and pharmacokinetics. Notable examples include:

[¹¹C]Butyric Acid ([¹¹C]BA): Synthesized via the reaction of propylmagnesium chloride with [¹¹C]CO₂, this tracer has been used in preclinical PET studies to investigate its brain penetration and peripheral organ distribution. nih.govresearchgate.net

[¹¹C]-4-Phenylbutyric Acid ([¹¹C]PBA): Also prepared using a Grignard reaction with [¹¹C]CO₂, [¹¹C]PBA is another HDAC inhibitor whose pharmacokinetics have been evaluated with PET. nih.govresearchgate.net

L-2,4-diamino[4-¹¹C]butyric acid (DAB): This amino acid derivative, synthesized from [¹¹C]HCN, has been assessed for its potential in tumor imaging. nih.gov

Within this context, 4-bromo(¹¹C)butanoic acid emerges as a compound of potential interest, although direct reports of its synthesis and application in PET studies are not prominent in existing literature. Its structure is a hybrid of a radiolabeled short-chain fatty acid and a reactive chemical building block. The non-radioactive form, 4-bromobutanoic acid, is a known bifunctional molecule used as an intermediate in organic synthesis, for instance, in creating linkers for more complex molecules. chemicalbook.comnih.govchemimpex.com

The synthesis of 4-bromo(¹¹C)butanoic acid could theoretically be achieved by labeling at the carboxyl position (position 1) using established methods like ¹¹C-carboxylation of a corresponding bromo-propyl Grignard reagent, or at position 4 via methods like ¹¹C-cyanation of a suitable precursor followed by conversion to the bromo-acid. The presence of the bromine atom provides a reactive site for further chemical modification. This suggests that 4-bromo(¹¹C)butanoic acid could serve as a radiolabeled synthon or building block. Its potential lies not as an end-point tracer itself, but as an intermediate for the rapid, late-stage construction of more complex PET probes where the butyric acid chain acts as a spacer or influences pharmacokinetics, while the bromine allows for conjugation to a targeting vector.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H7BrO2 B13812791 4-bromo(114C)butanoic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C4H7BrO2

Molecular Weight

168.99 g/mol

IUPAC Name

4-bromo(114C)butanoic acid

InChI

InChI=1S/C4H7BrO2/c5-3-1-2-4(6)7/h1-3H2,(H,6,7)/i4+2

InChI Key

GRHQDJDRGZFIPO-DOMIDYPGSA-N

Isomeric SMILES

C(C[14C](=O)O)CBr

Canonical SMILES

C(CC(=O)O)CBr

Origin of Product

United States

Preclinical Research Applications of 4 Bromo 114c Butanoic Acid As a Radiotracer

In Vivo Tracer Studies in Animal Models

The short-chain fatty acid butyrate (B1204436) is a product of gut microbial fermentation and serves as a primary energy source for colonocytes. nih.gov Its role in cellular metabolism and as a histone deacetylase inhibitor has prompted interest in its use as a radiotracer for in vivo imaging. nih.govwikipedia.org

Assessment of Tissue Uptake and Biodistribution in Rodent Models

Preclinical studies using [¹¹C]butanoic acid in rats have provided valuable data on its distribution throughout the body. Following intravenous injection, the radiotracer is distributed to various organs. Ex vivo biodistribution studies in rats have quantified the uptake in major tissues at different time points post-injection.

One study reported brain uptake of 0.08 ± 0.04 % of the injected dose per gram (%ID/g) at 5 minutes post-injection in rats. nih.gov The highest concentrations of the tracer were found in the small intestines and the urinary bladder wall. nih.gov This biodistribution data is crucial for estimating the potential radiation dose to different organs in human studies. nih.gov

Table 1: Biodistribution of [¹¹C]butanoic acid in Rats

Organ% Injected Dose per Gram (%ID/g) at 5 min
Brain0.08 ± 0.04

This table presents a subset of available biodistribution data. For full dosimetry estimates, please refer to the source literature. nih.gov

Evaluation in Specific Organ Systems for Research Purposes (e.g., Brain, Tumor Models)

Brain: PET scans in rats have confirmed the uptake of [¹¹C]butanoic acid into the brain. nih.govnih.gov This is significant as it suggests the tracer can cross the blood-brain barrier. Further studies in healthy human volunteers have also shown good brain uptake, with notable accumulation in the cerebellar hemispheres, vermis, cingulum cortex, and thalami. nih.govnih.govresearchgate.net The ability of [¹¹C]butanoic acid to enter the brain makes it a potential tool for studying brain metabolism and the role of butyrate in neurological conditions.

Tumor Models: While direct studies on [¹¹C]butanoic acid in tumor models are not extensively detailed in the provided results, related compounds have been evaluated. For instance, 2-amino-2-[¹¹C]methyl-butanoic acid has been investigated as a potential agent for tumor imaging. dntb.gov.ua Given that butyrate itself is known to have anti-cancer properties, including promoting cell differentiation and apoptosis in cancer cells, [³] [¹¹C]butanoic acid could be a valuable tool for assessing the metabolic activity of tumors and their response to therapies targeting histone deacetylase.

Positron Emission Tomography (PET) Imaging in Preclinical Investigations

PET imaging with [¹¹C]butanoic acid has been successfully demonstrated in preclinical rat models. nih.govnih.gov These studies utilize dynamic scanning to observe the kinetics of the tracer in different tissues. For example, a 60-minute dynamic PET scan of the rat brain was performed to assess uptake and clearance. nih.gov

Furthermore, the related compound [¹¹C]butanol, which is metabolized in the liver to [¹¹C]butyric acid, has been used for total-body perfusion imaging. nih.gov This application highlights the utility of carbon-11 (B1219553) labeled short-chain molecules in assessing blood flow and metabolic processes throughout the body with PET. nih.gov The short half-life of carbon-11 (approximately 20 minutes) is advantageous for conducting repeat scans in a single session but also necessitates an on-site cyclotron for production. acs.orgmdpi.com

In Vitro Research Applications

Cell Uptake Studies in Cultured Cell Lines

In vitro studies using radiolabeled butyrate provide insights into its transport mechanisms at the cellular level. While the search results did not specify studies with [¹¹C]butanoic acid, research using [¹⁴C]butyrate in Caco-2 cells, a human colon adenocarcinoma cell line, has been conducted. These studies have shown that butyrate uptake is a carrier-mediated process. physiology.org

Research has indicated that the monocarboxylate transporter-1 (MCT-1) is involved in the uptake of butyrate in these cells. physiology.org Furthermore, it was demonstrated that chronic incubation with butyrate can stimulate its own uptake, suggesting a form of substrate-induced regulation of its transporter. physiology.org

Table 2: Example of In Vitro Butyrate Uptake Findings

Cell LineRadiotracerKey Finding
Caco-2[¹⁴C]butyrateUptake is carrier-mediated, involving the MCT-1 transporter, and can be stimulated by chronic butyrate exposure. physiology.org

Investigating Subcellular Localization in Research Systems

Direct studies on the subcellular localization of [¹¹C]butanoic acid were not found in the provided search results. However, research on the downstream effects of butyrate provides clues about its sites of action within the cell. Butyric acid is a known inhibitor of histone deacetylases (HDACs), which are primarily located in the nucleus where they regulate gene expression. wikipedia.org Therefore, it is inferred that a significant portion of cellular butyrate localizes to the nucleus to exert its effects on HDACs.

Studies in Caco-2 cells have also investigated the subcellular localization of proteins in the RhoA/ROCK2/MLCK signaling pathway, which is involved in maintaining the intestinal epithelial barrier and is modulated by butyric acid. plos.org Following treatment with lipopolysaccharide (LPS), the protein MLCK was observed to translocate to the nucleus and cell membrane, an effect that was partially reversed by butyric acid. plos.org This suggests that butyric acid influences the localization of key signaling proteins, although it does not directly show the localization of the butyric acid molecule itself. Further research using techniques like autoradiography with radiolabeled butyrate could provide more direct evidence of its subcellular distribution.

Metabolic Fate and Biodistribution of 4 Bromo 114c Butanoic Acid in Research Models

Characterization of Metabolic Pathways in Preclinical Biological Systems

The metabolism of 4-bromobutanoic acid is expected to follow pathways common to endogenous short-chain fatty acids, primarily beta-oxidation, but is uniquely influenced by the presence of the bromine atom. This halogen substituent introduces the potential for dehalogenation reactions and can alter the kinetics and products of conventional metabolic routes.

While specific studies exhaustively identifying all [11C]-metabolites of 4-bromo(114C)butanoic acid are not widely available in public literature, the primary metabolic products can be predicted based on known biochemical pathways. The principal route of metabolism for short-chain fatty acids is mitochondrial beta-oxidation. For 4-bromobutanoic acid, this process would be expected to generate a series of brominated intermediates. Research on the closely related compound, 4-bromocrotonic acid, shows its enzymatic conversion to 3-keto-4-bromobutyryl-CoA within rat heart mitochondria. nih.govresearchgate.net This suggests that this compound would yield analogous [11C]-labeled metabolites.

Furthermore, enzymatic dehalogenation is a known biotransformation for halogenated alkanes and fatty acids, mediated by dehalogenase or hydrolase enzymes, which would liberate a bromide ion and produce non-halogenated metabolites. nih.govnih.gov

The biodistribution of the [11C] label provides further clues to metabolism. PET studies with analogous short-chain fatty acids like [11C]-acetate and [11C]-butyrate show initial high uptake in organs with active fatty acid metabolism, including the liver, heart, pancreas, and kidneys. nih.govsnmjournals.org In cancerous tissues, [11C]-acetate is retained and incorporated into membrane lipids, whereas in healthy tissues like the myocardium, it is rapidly oxidized to [11C]CO2 via the tricarboxylic acid (TCA) cycle and cleared. snmjournals.org A similar dual fate of oxidation and anabolic incorporation is plausible for this compound.

Table 1: Predicted [11C]-Metabolites of this compound and Their Likely Location

Predicted Metabolite Metabolic Pathway Expected Location
[11C]-3-Hydroxy-4-bromobutanoyl-CoA Beta-Oxidation Intermediate Mitochondria (Liver, Heart)
[11C]-3-Keto-4-bromobutyryl-CoA Beta-Oxidation Intermediate Mitochondria (Liver, Heart)
[11C]-Acetyl-CoA Beta-Oxidation Product (post-dehalogenation) Mitochondria (Systemic)
[11C]CO2 TCA Cycle/Oxidation Exhaled Air
Bromide Ion Dehalogenation Tissues, Urine

Table 2: Ex-Vivo Biodistribution of [11C]butyrate in Rats (% Injected Dose/Organ)

This interactive table shows the distribution of radioactivity in different organs of rats at various times after injection of [11C]butyrate, a close structural analog of this compound. Data is extrapolated from a study by Kandil et al. nih.gov

Generated html

It is critical to clarify that oxidative deamination specifically refers to the removal of an amine group from a molecule. As 4-bromobutanoic acid lacks an amine group, this pathway is not directly involved in its metabolism. The primary metabolic transformations for this compound are beta-oxidation and dehalogenation.

Beta-Oxidation: The catabolism of this compound is expected to be initiated by the same enzymatic cascade as other fatty acids. wikipedia.org The process begins with its activation to a coenzyme A (CoA) thioester, 4-bromo(114C)butanoyl-CoA. This molecule then enters the mitochondrial beta-oxidation spiral. However, studies on the similar compound 4-bromocrotonic acid reveal that its metabolism is abortive. nih.govresearchgate.net It is processed by beta-oxidation enzymes to form 3-keto-4-bromobutyryl-CoA. This resulting metabolite acts as a potent inhibitor of 3-ketoacyl-CoA thiolase, the final enzyme in the beta-oxidation cycle, effectively halting further processing. nih.govresearchgate.net This suggests that this compound acts as a mechanism-based inhibitor of fatty acid oxidation.

Dehalogenation: A key biotransformation for this compound is the cleavage of the carbon-bromine bond. Enzymatic dehalogenation of haloalkanoic acids has been described, often involving haloacid dehalogenase enzymes that hydrolytically replace the halogen with a hydroxyl group. nih.govnih.gov This would convert 4-bromobutanoic acid into 4-hydroxybutanoic acid, a compound that can be further metabolized. The released bromide ion would enter the body's halide pool.

Comparative metabolic studies are essential for extrapolating preclinical data to humans, as significant variations can exist between species. While no direct comparative studies on the metabolism of this compound across different animal species have been published, insights can be drawn from research on other short-chain halogenated fatty acids.

For instance, studies on short-chain chlorinated paraffins (SCCPs) in rats show that these compounds can disrupt hepatic fatty acid metabolism by activating the peroxisome proliferator-activated receptor α (PPARα). dicp.ac.cn This activation leads to an upregulation of genes controlling fatty acid catabolism and results in accelerated beta-oxidation. dicp.ac.cnresearchgate.net Such a mechanism could potentially be affected by 4-bromobutanoic acid and may vary across species with different expression levels or activities of PPARα.

Methodologically, comparative studies can employ isotopic labeling to track metabolic differences. For example, comparative metabolite profiling of carboxylic acids in the urine of different rats has been achieved by derivatizing samples with isotopically distinct reagents, allowing for precise quantification of variations in metabolite excretion that reflect individual metabolic differences. unl.edu A similar approach could be used to compare the metabolic profiles of this compound in species such as mice, rats, and non-human primates to identify species-specific metabolites or pathway efficiencies.

Table 3: Illustrative Example of Comparative Metabolic Disposition for Trichloroethylene (TCE) and Tetrachloroethylene (PCE) in B6C3F1/J Mice

This table demonstrates how metabolic data can be compared, using TCE and PCE as examples. A similar table would be constructed in a comparative study of this compound. Data is adapted from Cichocki et al. researchgate.net

Generated html

Excretion Profiles in Research Models

The excretion of this compound and its [11C]-metabolites is expected to occur via multiple routes, primarily urinary excretion and exhalation of [11C]CO2. The balance between these pathways depends on the extent to which the parent compound is completely oxidized versus being excreted unchanged or as a partially metabolized conjugate.

PET imaging studies of analogous [11C]-labeled short-chain fatty acids provide a model for the expected excretion profile. In studies with [11C]-acetate, rapid clearance of radioactivity from most organs is observed, consistent with oxidation to [11C]CO2 and subsequent exhalation. snmjournals.org This is supported by the notable absence of significant radioactivity accumulation in the bladder during these studies. snmjournals.org

Conversely, research involving [11C]butyrate in rats has quantified urinary excretion by performing dynamic PET scans over the bladder. nih.gov This indicates that for some short-chain fatty acids, renal clearance of the parent compound or its water-soluble metabolites is a significant excretion pathway.

Given that 4-bromobutanoic acid may inhibit its own complete oxidation, it is plausible that a larger fraction of it, or its brominated metabolites, would be cleared by the kidneys compared to a non-halogenated analogue like butyrate (B1204436). Therefore, the excretion profile of this compound in research models would likely consist of both exhaled [11C]CO2 from any fraction that is fully metabolized, and urinary excretion of the parent compound and its polar, brominated metabolites.

Table 4: Cumulative Urinary Excretion of Radioactivity in Rats Following Injection of [11C]butyrate

This interactive table illustrates the percentage of the injected dose of [11C]butyrate that is excreted in the urine over time in rats. This serves as a model for how the excretion of this compound could be measured. Data is from Kandil et al. nih.gov

Generated html

Analytical Methodologies for Research on 4 Bromo 114c Butanoic Acid

Chromatographic Techniques for Radiochemical Purity and Analysis

Chromatography is fundamental in the analysis of 4-bromo(¹¹⁴C)butanoic acid, providing the means to separate the compound from impurities and quantify it accurately. High-performance liquid chromatography (HPLC) is the primary tool for assessing radiochemical purity, while gas chromatography (GC) is employed for analyzing related non-radioactive components.

High-Performance Liquid Chromatography (HPLC) for Compound Separation and Quantification

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for determining the radiochemical purity of 4-bromo(¹¹⁴C)butanoic acid. researchgate.net It offers superior separation capabilities compared to methods like thin-layer chromatography (TLC), allowing for the detection and quantification of potential radiochemical impurities. researchgate.netnih.gov The process involves injecting the sample into a liquid mobile phase, which then carries it through a column packed with a stationary phase. The separation of 4-bromo(¹¹⁴C)butanoic acid from any impurities is based on the differential partitioning of these molecules between the two phases. libretexts.org

A common approach for analyzing 4-bromobutanoic acid is reverse-phase (RP) HPLC. sielc.com In this method, a nonpolar stationary phase, such as a C18 column, is used with a polar mobile phase. libretexts.org A typical mobile phase might consist of acetonitrile, water, and an acid like phosphoric or formic acid to control the ionization state of the carboxylic acid group and ensure good peak shape. sielc.comsielc.com For applications compatible with mass spectrometry, formic acid is preferred over phosphoric acid. sielc.com

To analyze the radiolabeled compound, the HPLC system is equipped with a radioactivity detector in addition to a conventional UV detector. This dual-detector setup allows for the simultaneous assessment of both the mass and the radioactivity of the eluting compounds. The radiochemical purity is determined by integrating the radioactive peaks in the chromatogram. unm.edu The accuracy of this measurement can be verified by collecting fractions as they elute from the column and measuring the radioactivity of each fraction independently using a gamma counter. unm.edu

Table 1: Illustrative HPLC Parameters for 4-bromobutanoic Acid Analysis

Parameter Condition Rationale
Column Newcrom R1 (Reverse-Phase) sielc.com Provides good separation for polar acidic compounds.
Mobile Phase Acetonitrile, Water, and Phosphoric Acid (or Formic Acid for MS) sielc.com A polar mobile phase for RP-HPLC; acid suppresses ionization for better retention and peak shape.
Flow Rate 1.0 mL/min americanlaboratory.com A typical analytical flow rate providing a balance between resolution and analysis time.
Detection UV (e.g., 254 nm) americanlaboratory.com and Radioactivity Detector UV detects the chemical compound, while the radioactivity detector quantifies the ¹¹⁴C-labeled species.
Temperature 30 °C americanlaboratory.com Controlled temperature ensures reproducible retention times.

Gas Chromatography-Flame Ionization Detection (GC-FID) for Butanoic Acid Analysis

Gas Chromatography with Flame Ionization Detection (GC-FID) is a robust and widely used method for the analysis of short-chain fatty acids (SCFAs) like butanoic acid. creative-proteomics.com This technique is particularly valuable for quantifying the non-radioactive butanoic acid that may be a metabolite or a precursor in studies involving 4-bromo(¹¹⁴C)butanoic acid. GC-FID offers high sensitivity and specificity for volatile organic compounds. creative-proteomics.com

The core principle of GC-FID involves vaporizing the sample in a heated injector and separating its components in a long capillary column coated with a stationary phase. youtube.com A carrier gas, typically helium or hydrogen, transports the sample through the column. youtube.commdpi.comscielo.br Separation is achieved based on the differential partitioning of components between the mobile gas phase and the stationary liquid phase. youtube.com As the separated components elute from the column, they are burned in a hydrogen-air flame. The combustion of organic compounds produces ions, creating a current that is proportional to the amount of analyte present. youtube.com

For the analysis of butanoic acid, sample preparation may involve extraction from a biological matrix using solvents like ether after acidification. nih.gov In some cases, derivatization to more volatile esters (e.g., methyl esters) is performed prior to injection to improve chromatographic performance, though direct injection of aqueous samples is also possible. nih.govmdpi.com The method demonstrates excellent linearity and low limits of detection (LOD) and quantification (LOQ), often in the micromolar or mg/L range. scielo.brmdpi.com

Table 2: Typical GC-FID Parameters and Performance for Butanoic Acid Analysis

Parameter Example Condition/Value Reference
Column Acid-modified polyethylene (B3416737) glycol (e.g., DB-FFAP) mdpi.com
Injector Temperature 260 - 300 °C mdpi.commdpi.com
Oven Program Initial 100°C, ramped to 250°C mdpi.com
Carrier Gas Helium or Hydrogen mdpi.commdpi.com
Detector Flame Ionization Detector (FID) creative-proteomics.com
Limit of Detection (LOD) 0.02 - 0.23 µg/mL mdpi.com
Limit of Quantification (LOQ) 0.08 - 0.78 µg/mL mdpi.com
Recovery 80.8% - 108.8% nih.gov

Spectroscopic and Radiometric Detection Methods

Following separation, specific detection methods are required to quantify the radioactivity and identify the chemical structure of 4-bromo(¹¹⁴C)butanoic acid and its metabolites. Radiometric techniques like gamma counting and autoradiography are essential for preclinical studies, while mass spectrometry is the definitive tool for structural elucidation.

Mass Spectrometry for Metabolite Identification in Research

Mass spectrometry (MS) is a powerful analytical technique essential for the structural identification of metabolites of 4-bromo(¹¹⁴C)butanoic acid. ijpras.com It works by ionizing chemical compounds to generate charged molecules and measuring their mass-to-charge ratio. ijpras.com When coupled with a separation technique like gas chromatography (GC-MS) or liquid chromatography (LC-MS), it allows for the identification of compounds within complex biological mixtures. researchgate.net

In the context of studying 4-bromo(¹¹⁴C)butanoic acid, researchers would analyze samples (e.g., urine, plasma, tissue extracts) from preclinical studies. The mass spectrometer can identify potential metabolites by detecting molecules with mass shifts corresponding to expected metabolic transformations, such as hydroxylation, dehalogenation, or conjugation. High-resolution mass spectrometry (HRMS) is particularly valuable as it provides highly accurate mass measurements, which helps in determining the elemental formula of a metabolite. ijpras.com

Furthermore, tandem mass spectrometry (MS/MS) can be used to fragment a specific metabolite ion. The resulting fragmentation pattern provides a "fingerprint" that helps to elucidate the molecule's structure. ijpras.com The presence of bromine is often easily recognizable in a mass spectrum due to its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br occur in an approximate 1:1 ratio), which aids in identifying bromine-containing metabolites. researchgate.net Studies on other brominated fatty acids have successfully used GC-MS to identify shorter-chain metabolites resulting from processes like beta-oxidation. nih.gov

Future Directions and Challenges in 4 Bromo 114c Butanoic Acid Research

Development of Novel Radiosynthesis Routes with Enhanced Efficiency

Future research in this area will likely focus on optimizing reaction conditions and developing more efficient catalysts to improve the speed, yield, and specific activity of 4-bromo([1-¹⁴C])butanoic acid synthesis. The goal is to create more streamlined and cost-effective methods for producing this valuable radiotracer.

Exploration of New Preclinical Applications in Biological Systems

4-bromo([1-¹⁴C])butanoic acid serves as a tracer for studying fatty acid metabolism and its dysregulation in various disease states. Short-chain fatty acids (SCFAs) are increasingly recognized for their role in gut health, immune modulation, and metabolic regulation. mdpi.comnih.gov As such, radiolabeled SCFAs like 4-bromo([1-¹⁴C])butanoic acid are critical tools for investigating these processes in preclinical models.

Emerging areas of interest for the application of this tracer include the study of the gut-brain axis and the influence of the gut microbiome on systemic health. dovepress.combiorxiv.org The metabolic fate of 4-bromo([1-¹⁴C])butanoic acid can be tracked in various tissues to understand how SCFAs are absorbed, distributed, and utilized under different physiological and pathological conditions. For example, its role in neuroinflammation or as a potential biomarker in cancer metabolomics could be explored. nih.gov

Furthermore, the development of advanced imaging techniques, such as positron emission tomography (PET) combined with metabolic tracers, opens new possibilities for in vivo studies. nih.gov While ¹¹C is more common for PET, the longer half-life of ¹⁴C makes it suitable for longer-term metabolic studies. Future preclinical research could involve using 4-bromo([1-¹⁴C])butanoic acid in animal models of diseases like inflammatory bowel disease, metabolic syndrome, and neurodegenerative disorders to elucidate the role of SCFA metabolism in their pathophysiology.

Advanced Analytical Techniques for Comprehensive Characterization

The accurate characterization and quantification of 4-bromo([1-¹⁴C])butanoic acid and its metabolites are crucial for interpreting research findings. High-performance liquid chromatography (HPLC) is a cornerstone technique for the analysis of fatty acids. hplc.eu For short-chain fatty acids, which may have less retention on standard C18 columns, specialized columns and methods are employed. hplc.eu

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for identifying and quantifying metabolites. creative-proteomics.com However, the analysis of free fatty acids by LC-MS can be challenging due to their poor ionization efficiency. creative-proteomics.com To overcome this, derivatization techniques are often used to improve chromatographic retention and enhance the mass spectrometric signal. acs.orgnih.gov Isotope labeling itself can be leveraged as an analytical tool, where the mass shift between the labeled and unlabeled compound allows for precise quantification. acs.orgnih.gov

Future advancements in this area will likely involve the development of more sensitive and high-throughput analytical platforms. This could include improved derivatization reagents and optimized LC-MS/MS methods for the comprehensive profiling of metabolites derived from 4-bromo([1-¹⁴C])butanoic acid. plos.org Such methods will enable a more detailed understanding of the metabolic pathways in which this SCFA participates.

Comparative Studies with Other Radiolabeled Butanoic Acid Analogues in Research Models

To fully understand the biological behavior of 4-bromo([1-¹⁴C])butanoic acid, it is essential to conduct comparative studies with other radiolabeled butanoic acid analogues. The introduction of a bromine atom can influence the compound's lipophilicity, membrane permeability, and metabolic fate.

Comparative biodistribution studies in animal models can reveal how structural modifications affect tissue uptake and clearance. For instance, comparing 4-bromo([1-¹⁴C])butanoic acid with non-brominated [1-¹⁴C]butanoic acid would elucidate the specific effects of the bromine substitution. Studies on the tissue distribution of other brominated fatty acids have shown accumulation in tissues such as the liver, heart, and adipose tissue. nih.gov

Q & A

Q. What are the standard synthetic routes for preparing 4-bromo(114C)butanoic acid with isotopic labeling?

  • Methodological Answer : The synthesis typically involves bromination of 4-hydroxybutanoic acid (or its derivatives) using carbon-14-labeled reagents. For example, nucleophilic substitution of 4-hydroxybutanoic acid with HBr (containing 114C) under controlled acidic conditions (e.g., H2SO4 catalyst) yields the labeled product. Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) ensures isotopic integrity. Reaction progress should be monitored by thin-layer chromatography (TLC), and isotopic purity confirmed via mass spectrometry (MS) with a focus on the 114C signature .

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic methods?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1H NMR analysis reveals peaks at δ ~2.4–2.6 ppm (methylene protons adjacent to Br) and δ ~12.1 ppm (carboxylic acid proton). 13C NMR confirms the 114C label at the brominated carbon (δ ~30–35 ppm for C-Br).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) detects the molecular ion peak at m/z 198.98 (C4H6BrO2) with a distinct isotopic pattern for 114C.
  • High-Performance Liquid Chromatography (HPLC) : Purity (>97%) is validated using reverse-phase HPLC (C18 column, 0.1% trifluoroacetic acid in water/acetonitrile gradient) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :
  • Storage : Store at 0–6°C in airtight, shielded containers to minimize isotopic degradation and volatility .
  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Conduct all procedures in a fume hood to avoid inhalation .
  • Waste Disposal : Collect radioactive waste separately and comply with institutional guidelines for 114C disposal. Decontaminate surfaces with ethanol/water mixtures .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to minimize isotopic dilution during synthesis?

  • Methodological Answer : Isotopic dilution can occur due to unlabeled side reactions. Strategies include:
  • Using stoichiometric excess of 114C-labeled HBr to drive the reaction to completion.
  • Employing anhydrous conditions (e.g., molecular sieves) to prevent hydrolysis of the brominating agent.
  • Monitoring reaction kinetics via real-time infrared (IR) spectroscopy to track bromine incorporation and adjust conditions dynamically .

Q. What strategies resolve contradictions between experimental and computational spectral data for derivatives?

  • Methodological Answer : Discrepancies in NMR or MS data may arise from solvent effects, tautomerism, or isotopic interference. Solutions include:
  • Repeating experiments in deuterated solvents (e.g., D2O for carboxylic acid protons).
  • Comparing experimental data with density functional theory (DFT)-simulated spectra (e.g., Gaussian software) to validate peak assignments.
  • Using heteronuclear correlation spectroscopy (HSQC/HMBC) to clarify ambiguous coupling patterns .

Q. What methodological considerations apply to tracking the metabolic fate of this compound in biological systems?

  • Methodological Answer :
  • Isotopic Tracing : Administer the compound to in vitro models (e.g., hepatocyte cultures) and extract metabolites via liquid-liquid extraction (ethyl acetate).
  • Analytical Workflow : Use liquid chromatography-tandem MS (LC-MS/MS) with selected reaction monitoring (SRM) to detect 114C-labeled metabolites (e.g., succinic acid derivatives).
  • Data Interpretation : Normalize isotopic enrichment against control samples and quantify using calibration curves for target metabolites .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.